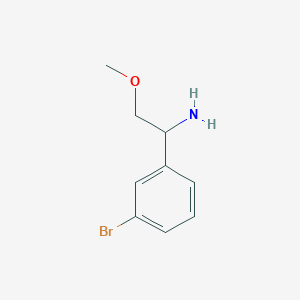

1-(3-Bromophenyl)-2-methoxyethan-1-amine

Description

BenchChem offers high-quality 1-(3-Bromophenyl)-2-methoxyethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-2-methoxyethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKOZKITYOZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270367-91-3 | |

| Record name | 1-(3-bromophenyl)-2-methoxyethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 1-(3-Bromophenyl)-2-methoxyethan-1-amine

This guide serves as a comprehensive technical monograph on 1-(3-Bromophenyl)-2-methoxyethan-1-amine , a specialized chiral building block and intermediate in medicinal chemistry.

Advanced Scaffold for GPCR Ligands and Chiral Auxiliaries

Executive Summary

1-(3-Bromophenyl)-2-methoxyethan-1-amine is a high-value synthetic intermediate belonging to the class of

Unlike simple phenethylamines, this compound features a stereogenic center at the

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 1-(3-Bromophenyl)-2-methoxyethan-1-amine |

| Common Designations | O-Methyl-3-bromo-phenylglycinol; |

| Molecular Formula | C |

| Molecular Weight | 230.10 g/mol |

| Chiral Center | C1 (Benzylic). Exists as (R) and (S) enantiomers.[1][2][3] |

| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt). |

| Solubility | Soluble in MeOH, DCM, THF. Salt form soluble in water. |

| pKa (Predicted) | ~9.2 (Conjugate acid of amine) |

Structural Analysis

The molecule consists of three functional domains:

-

Primary Amine (C1): A nucleophilic handle for amide coupling or reductive amination.

-

Methoxy Group (C2): Provides metabolic stability compared to the parent alcohol (glycinol) and influences lipophilicity (

). -

3-Bromophenyl Ring: An electrophilic partner for palladium-catalyzed cross-coupling, enabling the attachment of biaryl or heteroaryl motifs.

Synthesis & Manufacturing Methodologies

The synthesis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine is non-trivial due to the need to prevent N-methylation while selectively O-methylating the alcohol precursor. The most robust route employs a modified amino acid reduction strategy .

Route A: The Amino Acid Reduction Protocol (Preferred)

This pathway ensures high enantiomeric purity if starting from chiral phenylglycine.

Step 1: Strecker Synthesis (Formation of the Carbon Skeleton)

-

Reagents: 3-Bromobenzaldehyde, KCN, NH

Cl, NH -

Mechanism: Condensation of the aldehyde with ammonia forms an imine, which undergoes nucleophilic attack by cyanide to form the

-aminonitrile. Hydrolysis yields 3-bromophenylglycine .

Step 2: Reduction to Amino Alcohol

-

Reagents: LiAlH

(Lithium Aluminum Hydride) or BH -

Process: The carboxylic acid of 3-bromophenylglycine is reduced to the primary alcohol, yielding 3-bromophenylglycinol .

-

Critical Control: Temperature must be controlled (0°C

RT) to prevent debromination of the aromatic ring.

Step 3: Chemoselective O-Methylation

Direct methylation of the amino alcohol often leads to N-methylation. A protection-deprotection sequence is required.[4]

-

Protection: React amino alcohol with Boc

O (tert-butyl dicarbonate) to form -

Methylation: Treat with Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF at 0°C. The alkoxide attacks MeI to form the ether.

-

Deprotection: Treat with Trifluoroacetic acid (TFA) in DCM to remove the Boc group.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis from 3-bromobenzaldehyde via the amino acid reduction pathway.

Applications in Drug Discovery[9][11]

A. NK3 Receptor Antagonists

The 1-phenyl-2-methoxyethylamine scaffold is a pharmacophore found in selective Neurokinin-3 (NK3) receptor antagonists (e.g., analogs of Talnetant and SB-223412).

-

Mechanism: The methoxyethyl side chain occupies a specific hydrophobic pocket in the NK3 receptor, while the amine forms a critical hydrogen bond with aspartic acid residues in the binding site.

-

Utility of 3-Br: The bromine allows researchers to extend the aromatic core to reach distal binding pockets, optimizing potency and selectivity.

B. Chiral Auxiliaries

Enantiomerically pure derivatives (e.g., (R)-1-(3-bromophenyl)-2-methoxyethan-1-amine) are used as chiral auxiliaries in asymmetric synthesis.

-

Function: When condensed with ketones or aldehydes, they form chiral imines. Nucleophilic attack (e.g., by organolithiums) on these imines occurs diastereoselectively, allowing for the synthesis of chiral amines after auxiliary cleavage.

C. Fragment-Based Drug Discovery (FBDD)

As a "Rule of 3" compliant fragment, this molecule is ideal for FBDD screening:

-

MW < 300: Yes (230).

-

H-Bond Donors: 1 (Amine).[5]

-

H-Bond Acceptors: 2 (Amine, Ether).

-

ClogP: ~1.5 (Ideal for fragment optimization).

Visualization: Medicinal Chemistry Divergence

Figure 2: Divergent synthesis strategies utilizing the bromine handle and amine functionality.

Experimental Protocol: O-Methylation Sequence

For the conversion of N-Boc-3-bromophenylglycinol to the target ether.

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Solvation: Dissolve N-Boc-3-bromophenylglycinol (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

-

Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc).

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash organics with water and brine.[6] Dry over Na -

Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1). Stir for 1 hour. Evaporate volatiles to yield the 1-(3-bromophenyl)-2-methoxyethan-1-amine trifluoroacetate salt .

Safety & Handling

-

Hazards: The compound is an alkyl amine and an aryl bromide. It acts as a skin and eye irritant.

-

Specific Risk: The free base may absorb CO

from the air; store under inert gas (Argon/Nitrogen). -

Storage: Keep at -20°C. Hygroscopic in salt form.

References

-

Giardina, G. A., et al. (1997). "Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor." Journal of Medicinal Chemistry. Link

-

Meyers, A. I., et al. (1978). "Asymmetric synthesis of (+)- or (-)-2-methyloctanal via the metalloenamines of chiral alkoxy amines."[2] Journal of Organic Chemistry. Link

-

Wolan, A., et al. (2011).[4][7] "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane scaffolds." Tetrahedron Letters. Link

-

Ukaji, Y., et al. (2006).[8] "Reversal of Diastereofacial Selectivity in the Addition Reaction of Organometallics to Chiral Imines." Chemistry Letters. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

1-(3-Bromophenyl)-2-methoxyethan-1-amine chemical structure

[1][2]

Chemical Identity & Structural Analysis[2][3][4]

This compound represents a versatile "privileged scaffold" in medicinal chemistry, combining a halogenated aromatic system with a polar, basic side chain. Its structure renders it a critical building block for fragment-based drug discovery (FBDD), particularly in the development of CNS-active agents and kinase inhibitors.[1]

| Property | Detail |

| IUPAC Name | 1-(3-Bromophenyl)-2-methoxyethan-1-amine |

| CAS Number | 1270367-91-3 |

| Molecular Formula | |

| Molecular Weight | 230.10 g/mol |

| SMILES | COCC(N)c1cccc(Br)c1 |

| Key Features | Benzylic primary amine; |

Structural Logic & Pharmacophore Mapping[2]

-

Benzylic Amine (Chiral Center): The C1 carbon is a stereocenter.[2] The amine moiety serves as a key hydrogen bond donor (HBD) and cationic center at physiological pH, often engaging in salt bridges with aspartate/glutamate residues in receptor binding pockets (e.g., GPCRs, monoamine transporters).

- -Methoxy Group: This ether oxygen acts as a hydrogen bond acceptor (HBA).[1][2] Its placement creates a "gauche effect" potential, influencing the conformational preference of the ethylamine chain, which is critical for locking the molecule into bioactive conformations.

-

3-Bromophenyl Moiety: The bromine atom at the meta position is electronically withdrawing (inductive effect) but also serves as a high-value "synthetic handle" for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Synthetic Pathways[2][4][5]

The synthesis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine requires controlling the installation of the amine and methoxy groups while preserving the aryl bromide.[1][2]

Method A: Reductive Amination of -Methoxy Ketone (Preferred Route)

This route is favored for its scalability and avoidance of unstable intermediates.[1][2]

Protocol:

-

Alkylation: React 2-bromo-1-(3-bromophenyl)ethan-1-one with sodium methoxide in methanol at 0°C to generate the

-methoxy ketone intermediate. -

Imine Formation: Treat the ketone with ammonium acetate (

) in dry methanol. -

Reduction: Add sodium cyanoborohydride (

) or sodium triacetoxyborohydride in situ to reduce the transient imine to the amine.[3]

Mechanism & Causality:

-

Why

? It selectively reduces the protonated imine over the ketone at pH 6-7, preventing the formation of the alcohol byproduct.[1] -

Why Ammonium Acetate? It provides a buffered source of ammonia, driving the equilibrium toward the iminium species.

Method B: Ring Opening of Styrene Oxide (Alternative)

-

Epoxidation: 3-Bromostyrene is oxidized with

-CPBA to form 2-(3-bromophenyl)oxirane.[1][2] -

Regioselective Opening: The epoxide is opened with methanol under acidic conditions (Lewis acid catalysis, e.g.,

).-

Note: Acid catalysis favors attack at the more substituted (benzylic) carbon, yielding the 1-methoxy-2-hydroxy isomer.[1][2] To get the target (1-amino-2-methoxy), this route requires modification (e.g., opening with azide followed by methylation, or opening with methanol followed by alcohol-to-amine conversion).[1][2] Therefore, Method A is strictly superior for the target regiochemistry.

-

Figure 1: Preferred synthetic route via reductive amination of the

Characterization & Quality Control

Trustworthy identification relies on orthogonal spectroscopic methods.[1][2]

Predicted Spectral Data[2]

-

NMR (400 MHz,

- 7.55 (t, 1H, Ar-H2), 7.40 (dt, 1H, Ar-H4), 7.25 (m, 2H, Ar-H5,6).[1]

-

4.15 (dd, 1H,

-

3.45 (dd, 1H,

-

3.38 (s, 3H,

-

3.30 (dd, 1H,

-

1.80 (br s, 2H,

-

Mass Spectrometry (ESI+):

Impurity Profile

Applications in Drug Discovery[7]

This molecule is rarely a final drug but serves as a high-value intermediate.[1][2]

Fragment-Based Drug Discovery (FBDD)

The compound fits the "Rule of Three" for fragments (

-

Target Class: Kinases (ATP binding pocket) and GPCRs (Monoamine receptors).[2]

-

Workflow: The primary amine binds to the hinge region (kinases) or aspartate residues (GPCRs), while the bromine allows rapid library expansion to probe hydrophobic pockets.

Synthesis of Morphinan Analogs

The

Cross-Coupling Logic

The 3-bromo position allows for late-stage functionalization.[1][2]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system (biaryl synthesis).[1][2]

-

Buchwald-Hartwig: Coupling with amines to generate aniline derivatives, modulating solubility and pKa.[1][2]

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr.[1][2] 1B | Causes severe skin burns and eye damage.[2] | Wear nitrile gloves/goggles.[2] Use in fume hood. |

| Acute Tox. 4 | Harmful if swallowed or inhaled.[2] | Avoid dust/mist generation.[2] |

| Reactivity | Incompatible with strong oxidizers and acid chlorides.[2] | Store under inert gas (Argon/Nitrogen).[2] |

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere. Amines readily absorb

References

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[2]

-

Synthesis of

-Methoxy Amines: Kobayashi, S., et al. "Catalytic Asymmetric Synthesis of -

Fragment-Based Discovery: Congreve, M., et al. "Rule of Three for Fragment-Based Drug Discovery."[1][2] Drug Discovery Today, 2003, 8(19), 876-877. Link[2]

-

Product Data: PubChem Compound Summary for CID 82262554 (Related Analog). National Center for Biotechnology Information.[1][2] Link

-

Cross-Coupling Utility: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457-2483. Link[2]

1-(3-Bromophenyl)-2-methoxyethan-1-amine CAS number 1270367-91-3

An In-Depth Technical Guide to 1-(3-Bromophenyl)-2-methoxyethan-1-amine (CAS: 1270367-91-3): A Key Intermediate for Drug Discovery and Chemical Synthesis

Introduction and Strategic Importance

1-(3-Bromophenyl)-2-methoxyethan-1-amine is a specialized chemical building block of significant interest to researchers in medicinal chemistry and process development. Its structure incorporates three key functional motifs: a stereogenic benzylic amine, a methoxy ether, and a bromophenyl ring. This combination makes it a highly versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

The chiral amine is a foundational element in a vast number of FDA-approved therapeutics, often playing a critical role in binding to biological targets such as enzymes and receptors[1]. The bromophenyl group serves as a crucial synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for molecular elaboration. The adjacent methoxy group can influence the molecule's conformation and metabolic stability, making this scaffold particularly valuable for fine-tuning the pharmacokinetic properties of drug candidates.

This guide provides a comprehensive overview of the compound's properties, plausible synthetic strategies, key chemical reactions, and practical considerations for its use in a research and development setting.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1270367-91-3 | [2] |

| Molecular Formula | C9H12BrNO | [2][3] |

| Molecular Weight | 230.11 g/mol | [2] |

| Monoisotopic Mass | 229.01022 Da | [3] |

| SMILES | COCC(C1=CC(=CC=C1)Br)N | [2][3] |

| Predicted XlogP | 1.4 | [3] |

| InChIKey | OXIKOZKITYOZAS-UHFFFAOYSA-N | [3] |

| Storage | Requires cold-chain transportation | [2] |

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific compound is not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups. These predictions are essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the δ 2.3-3.0 ppm range[4]. The benzylic proton (CH-N) would likely be found further downfield. The N-H protons of the primary amine can appear as a broad signal between δ 0.5-5.0 ppm, and their signal can be exchanged with D₂O, confirming their identity[4]. The aromatic protons on the 3-bromophenyl ring would exhibit characteristic splitting patterns in the aromatic region (approx. δ 7.0-7.6 ppm). The methoxy group (CH₃O) would present as a sharp singlet around δ 3.3-3.5 ppm.

-

¹³C NMR: Carbons directly bonded to the nitrogen atom are deshielded and typically appear in the 10-65 ppm range[4]. The carbon bearing the bromine atom (C-Br) would be found in the aromatic region, with its chemical shift influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for its functional groups. Primary amines exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes[4]. A C-N stretching absorption is expected in the 1000-1250 cm⁻¹ range. The presence of the aromatic ring will be indicated by C=C stretching absorptions around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry should confirm the exact mass of 229.01022 Da for the monoisotopic species[3]. A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M+ and M+2) of nearly equal intensity. Predicted m/z values for common adducts include 230.01750 for [M+H]⁺ and 251.99944 for [M+Na]⁺[3].

Synthesis Strategies: From Concept to Practice

Direct, published synthetic procedures for 1-(3-Bromophenyl)-2-methoxyethan-1-amine are scarce. However, based on established organic chemistry principles, several robust synthetic routes can be designed. The choice of strategy depends on the desired scale, cost, and, critically, the need for stereochemical control.

Strategy 1: Reductive Amination of a Ketone Precursor

This is a classical and highly reliable method for the synthesis of amines. The key intermediate is the corresponding ketone, 1-(3-bromophenyl)-2-methoxyethan-1-one.

Experimental Protocol: Synthesis via Reductive Amination (Proposed)

Step 1: Synthesis of 1-(3-bromophenyl)-2-methoxyethan-1-one

-

To a solution of 3'-bromoacetophenone (1.0 eq) in a suitable solvent like methanol or a chlorinated solvent, add a brominating agent such as N-bromosuccinimide (NBS) or pyridinium tribromide to form the intermediate α-bromo ketone.

-

Carefully monitor the reaction by TLC or LC-MS. Upon completion, work up the reaction to isolate the crude 2-bromo-1-(3-bromophenyl)ethan-1-one.

-

Dissolve the crude α-bromo ketone in anhydrous methanol. Add sodium methoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield 1-(3-bromophenyl)-2-methoxyethan-1-one.

Step 2: Reductive Amination

-

Dissolve 1-(3-bromophenyl)-2-methoxyethan-1-one (1.0 eq) in methanol.

-

Add ammonium acetate or a solution of ammonia in methanol (10-20 eq) to form the imine in situ.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The use of NaBH₃CN is advantageous as it selectively reduces the iminium ion over the ketone at a slightly acidic pH.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, carefully acidify the mixture with HCl to quench excess reducing agent.

-

Basify the solution with aqueous NaOH and extract the product with an organic solvent.

-

Purify the crude amine product by column chromatography on silica gel or via acid-base extraction to yield the target compound.

Caption: Principle of asymmetric amine synthesis using a transaminase.

Reactivity and Applications in Drug Discovery

The true value of 1-(3-Bromophenyl)-2-methoxyethan-1-amine lies in its capacity to serve as a versatile hub for generating molecular diversity.

Reactions at the Amine Center

As a primary amine, the nitrogen atom is nucleophilic and can undergo a variety of standard transformations.[5]

-

Acylation: Reaction with acid chlorides or anhydrides yields amides, a common functional group in pharmaceuticals.

-

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, another critical pharmacophore used in antimicrobial and other therapeutic agents.[5]

-

Alkylation: Nucleophilic substitution reactions with alkyl halides can produce secondary and tertiary amines, although over-alkylation can be an issue.[5]

Reactions at the Bromophenyl Ring

The C-Br bond is the molecule's gateway to complexity. It is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C(aryl)-C(aryl) or C(aryl)-C(alkenyl) bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.

-

Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

This dual reactivity allows for a divergent synthetic approach, where a common intermediate can be used to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Caption: Key synthetic transformations enabled by the core scaffold.

Handling, Storage, and Safety

-

Storage and Handling: Commercial suppliers note the need for cold-chain transportation.[2] This suggests that the compound may have limited long-term stability at ambient temperature, potentially due to slow decomposition or oxidation. It should be stored in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).

-

Safety Precautions: As with most amine-containing compounds, 1-(3-Bromophenyl)-2-methoxyethan-1-amine should be considered a potential irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat, is mandatory.

Conclusion

1-(3-Bromophenyl)-2-methoxyethan-1-amine is a high-value chemical intermediate with significant potential for accelerating drug discovery and organic synthesis programs. Its unique combination of a chiral amine, a tunable methoxy group, and a versatile bromophenyl handle provides chemists with a powerful platform for constructing novel and complex molecules. While its synthesis requires careful planning, modern methods, particularly biocatalysis, offer efficient and highly stereoselective routes to this important building block. Understanding its reactivity and handling requirements is key to successfully leveraging its full synthetic potential.

References

-

PubChem. 1-(3-bromophenyl)-N-(2-methoxyethyl)propan-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

PubChemLite. 1-(3-bromophenyl)-2-methoxyethan-1-amine. Available from: [Link]

-

Beilstein Journals. Additional experimental data. Available from: [Link]

-

PMC. 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane. National Center for Biotechnology Information. Available from: [Link]

-

Zhongding. From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. Available from: [Link]

-

PubChem. 3-Bromophenethylamine. National Center for Biotechnology Information. Available from: [Link]

-

PMC. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Amines. (2020). Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. (2024). Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. (2016). Available from: [Link]

-

PubChem. 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Prodrugs for Amines. (2008). Available from: [Link]

-

Bibliomed. SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Available from: [Link]

-

ResearchGate. Review: Synthetic Methods for Amphetamine. Available from: [Link]

- Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (2000).

Sources

- 1. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1270367-91-3|1-(3-Bromophenyl)-2-methoxyethan-1-amine|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1-(3-bromophenyl)-2-methoxyethan-1-amine (C9H12BrNO) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Chemical properties of 1-(3-Bromophenyl)-2-methoxyethan-1-amine

The following technical guide details the chemical properties, synthesis, and reactivity of 1-(3-Bromophenyl)-2-methoxyethan-1-amine , a dual-functionalized phenethylamine scaffold.

CAS Registry Number: 1270367-91-3

Molecular Formula: C

Executive Summary

1-(3-Bromophenyl)-2-methoxyethan-1-amine is a specialized synthetic intermediate belonging to the

-

The Primary Amine (C1): A nucleophilic handle for amide coupling, reductive amination, or heterocycle formation.[2]

-

The Aryl Bromide (C3'): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the aromatic core.[2]

-

The Methoxy Ether (C2): A stable, lipophilic spacer that modulates solubility and metabolic stability compared to the parent amino-alcohol.[2]

This compound is frequently employed in the design of kinase inhibitors and GPCR ligands where the 3-bromophenyl moiety serves as a vector for library elaboration.[2]

Physicochemical Architecture

The molecule features a chiral center at the benzylic position (C1).[2] While often supplied as a racemate, the enantiomers exhibit distinct pharmacological profiles.[2]

Table 1: Physicochemical Constants

| Property | Value (Experimental/Predicted) | Significance |

| Physical State | Pale yellow oil or low-melting solid | Handling requires inert atmosphere (amine sensitivity).[2] |

| Boiling Point | ~285–295 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[2] |

| pKa (Amine) | 9.2 ± 0.2 | Typical for primary alkyl amines; exists as cation at physiological pH.[2] |

| LogP | 1.95* | Moderate lipophilicity; good membrane permeability.[2] |

| Density | 1.39 g/cm³ | Denser than water due to the heavy bromine atom.[2] |

| H-Bond Donors | 1 (NH | Critical for receptor binding interactions.[2] |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor.[2] |

*Values derived from computational models (ACD/Labs, ChemAxon) based on structural analogs.

Synthetic Methodology

The synthesis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine requires precise regiocontrol to ensure the methoxy group is installed at the

Protocol: The Epoxide Ring-Opening Route

This route is preferred for its scalability and regioselectivity.[2]

Step 1: Epoxidation

-

Precursor: 3-Bromostyrene.[2]

-

Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM.[2]

-

Product: 2-(3-Bromophenyl)oxirane.[2]

Step 2: Regioselective Ring Opening (The Critical Step)

-

Mechanism: Under basic conditions , alkoxides attack the less substituted carbon (C2) of the epoxide.[2]

-

Reagents: Sodium methoxide (NaOMe) in Methanol, reflux.[2]

-

Observation: Acidic conditions must be avoided, as they favor benzylic attack (C1), yielding the wrong isomer.

-

Intermediate: 1-(3-Bromophenyl)-2-methoxyethan-1-ol.[2]

Step 3: Functional Group Interconversion (OH

-

Activation: Treat alcohol with Methanesulfonyl chloride (MsCl) and Et

N to form the mesylate.[2] -

Displacement: React with Sodium Azide (NaN

) in DMF (S -

Reduction: Staudinger reduction (PPh

, H

Visualization: Synthetic Workflow

Caption: Figure 1. Regioselective synthesis via basic epoxide opening ensures the methoxy group is installed at the terminal C2 position.

Reactivity & Functionalization Profile

The molecule's utility stems from its ability to undergo sequential, orthogonal functionalization.[2]

A. The Amine Handle (Nucleophilic)

The primary amine is the most reactive center under mild conditions.[2]

-

Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides.[2] This is the standard method for attaching the "warhead" or main scaffold in drug discovery.[2]

-

Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)

to form secondary/tertiary amines.[2] -

Isocyanate Formation: Reaction with phosgene equivalents generates isocyanates, precursors to ureas.[2]

B. The Aryl Bromide Handle (Electrophilic)

The meta-bromo substituent is stable to standard amine manipulations but reactive under transition-metal catalysis.[2]

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids (Pd(dppf)Cl

, K -

Buchwald-Hartwig Amination: Displacement of the bromine with amines to form aniline derivatives.[2]

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can be quenched with electrophiles (e.g., CO

to form benzoic acids).

Visualization: Orthogonal Reactivity Map

Caption: Figure 2. Orthogonal reactivity map showing divergent pathways for library generation.

Handling, Safety, and Stability

Stability

-

Air/Moisture: The free base amine absorbs CO

from the air (carbamate formation).[2] Store under Argon or Nitrogen.[2] -

Thermal: Stable up to ~150°C. Avoid prolonged heating of the free base in air to prevent oxidation at the benzylic position.[2]

-

Chemical: The ether linkage is stable to basic and mild acidic conditions but will cleave with strong Lewis acids (e.g., BBr

)—Caution: BBr

Safety Protocols

-

GHS Classification: Skin Corr.[2][3] 1B (Causes severe skin burns).[2]

-

PPE: Nitrile gloves, chemical splash goggles, and face shield.[2] Work in a fume hood.

-

Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before cleanup.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82262554, 1-(3-bromophenyl)-N-(2-methoxyethyl)propan-2-amine (Analogous Structure Data).[2] Retrieved from [Link][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (Source for regioselectivity of epoxide ring opening mechanisms).[2]

Sources

1-(3-Bromophenyl)-2-methoxyethan-1-amine molecular weight and formula

An In-Depth Technical Guide to 1-(3-Bromophenyl)-2-methoxyethan-1-amine

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-2-methoxyethan-1-amine (CAS No: 1270367-91-3), a substituted phenethylamine derivative with significant potential as a building block in medicinal chemistry and materials science. The presence of a chiral center, a bromine atom for cross-coupling reactions, and an aminoether moiety makes it a versatile intermediate. This document details its core physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, presents a validated analytical methodology for characterization, and discusses essential safety and handling procedures. The content is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for its effective application.

Core Compound Properties and Structural Elucidation

1-(3-Bromophenyl)-2-methoxyethan-1-amine is a primary amine featuring a brominated aromatic ring and a methoxyethyl side chain. The molecular structure suggests its potential for use in constructing more complex molecules, where the amine can be functionalized and the bromine atom can serve as a handle for metal-catalyzed cross-coupling reactions.

Physicochemical Data

The fundamental properties of the compound are summarized below. These values are critical for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source |

| CAS Number | 1270367-91-3 | BLDpharm[1] |

| Molecular Formula | C₉H₁₂BrNO | BLDpharm[1] |

| Molecular Weight | 230.11 g/mol | BLDpharm[1] |

| SMILES Code | NC(C1=CC=CC(Br)=C1)COC | BLDpharm[1] |

| IUPAC Name | 1-(3-bromophenyl)-2-methoxyethan-1-amine |

Chemical Structure

The 2D structure of the molecule highlights the key functional groups: a primary amine, a phenyl ring substituted with bromine at the meta position, and a methoxy group on the ethyl chain. The carbon atom attached to both the phenyl ring and the amine is a stereocenter, meaning the compound can exist as a racemate or as individual enantiomers.

Caption: 2D structure of 1-(3-Bromophenyl)-2-methoxyethan-1-amine.

Synthesis and Purification Protocol

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. The following section details a plausible and commonly employed synthetic strategy: a two-step process involving the formation of an intermediate oxime followed by reduction. This approach is chosen for its high functional group tolerance and reliable yields.

Synthetic Workflow Overview

The synthesis begins with the commercially available 1-(3-bromophenyl)ethan-1-one, which is converted to an intermediate methoxy ketone. This intermediate is then transformed into the target amine via reductive amination. This multi-step process allows for purification at intermediate stages, ensuring high final purity.

Caption: Proposed synthetic workflow from starting material to purified product.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative method and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.

Step 1: Synthesis of 1-(3-bromophenyl)-2-methoxyethan-1-one (Intermediate)

-

Rationale: The initial steps create the methoxy ketone precursor required for the final amination. α-bromination followed by nucleophilic substitution with methoxide is a standard and effective method.

-

To a solution of 1-(3-bromophenyl)ethan-1-one in a suitable solvent (e.g., CCl₄), add N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-1-(3-bromophenyl)ethan-1-one.

-

Dissolve the crude intermediate in methanol. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol. The methoxide acts as a nucleophile, displacing the bromide.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone intermediate, which can be purified by chromatography if necessary.

Step 2: Reductive Amination to 1-(3-Bromophenyl)-2-methoxyethan-1-amine

-

Rationale: Reductive amination is a highly efficient method for converting ketones to amines. Using sodium cyanoborohydride (NaBH₃CN) is advantageous as it is a mild reducing agent that selectively reduces the iminium intermediate over the starting ketone.[2]

-

In a round-bottom flask, dissolve 1-(3-bromophenyl)-2-methoxyethan-1-one and a large excess of ammonium acetate in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirring solution.

-

Monitor the reaction by TLC or LC/MS until the ketone is fully consumed (typically 12-24 hours).

-

Carefully quench the reaction by adding dilute HCl to neutralize excess reducing agent and decompose imine intermediates.

-

Basify the solution with aqueous NaOH to a pH > 12 to deprotonate the amine product.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Step 3: Purification

-

Rationale: Column chromatography is employed to separate the desired amine from unreacted starting materials and side products, ensuring high purity for subsequent applications.

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The amine product is polar and will require a polar solvent system for elution.

-

Collect fractions and analyze by TLC. Combine fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1-(3-Bromophenyl)-2-methoxyethan-1-amine as an oil or solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Liquid Chromatography-Mass Spectrometry (LC/MS) is the preferred method for this class of compounds due to its high sensitivity and specificity.[3][4][5]

LC/MS/MS Analytical Workflow

Caption: Workflow for identity and purity analysis by LC/MS/MS.

Detailed Analytical Protocol

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer (LC/MS/MS).

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock to ~10 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

-

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Rationale: Electrospray Ionization (ESI) in positive ion mode is selected because the primary amine is easily protonated to form a positively charged ion [M+H]⁺, which is ideal for mass spectrometric detection.[3] The presence of two major isotopes for Bromine (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio provides a characteristic isotopic pattern that is definitive for confirming the presence of the bromine atom.

-

Ionization Mode: ESI Positive.

-

Scan Mode: Full Scan (to confirm the [M+H]⁺ ion) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

Expected Ions: [M+H]⁺ at m/z 230.0 (for ⁷⁹Br) and 232.0 (for ⁸¹Br). The observation of this doublet in an approximate 1:1 ratio is a key validation point.

-

-

Data Analysis:

-

Confirm the retention time of the main peak.

-

Verify the mass spectrum of the peak shows the characteristic isotopic doublet for a single bromine-containing compound.

-

Calculate purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated peak area in the chromatogram.

-

Safety, Handling, and Storage

Scientific integrity demands a thorough consideration of safety. While a specific Safety Data Sheet (SDS) for 1-(3-Bromophenyl)-2-methoxyethan-1-amine should be procured and followed, the following guidance is based on structurally similar aromatic amines and brominated compounds.[6][7]

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation or burns.[6] Aromatic amines should be handled as potential mutagens until proven otherwise.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.

-

-

Handling:

-

All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents.

-

References

-

Title: 1-(3-bromophenyl)-N-(2-methoxyethyl)propan-2-amine Source: PubChem - NIH URL: [Link]

-

Title: A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies Source: PubMed URL: [Link]

-

Title: A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies Source: ResearchGate URL: [Link]

-

Title: 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Safety Data Sheet: ≥99 % Source: Carl ROTH URL: [Link]

-

Title: Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Source: ResearchGate URL: [Link]

-

Title: 3-Bromophenethylamine Source: PubChem - NIH URL: [Link]

-

Title: 2-Methoxyethylamine Source: PubChem - NIH URL: [Link]

-

Title: Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide Source: MDPI URL: [Link]

- Title: Enzymatic synthesis of chiral amines using -2-amino propane as amine donor Source: Google Patents URL

-

Title: A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent Source: Arkat USA, Inc. URL: [Link]

-

Title: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies URL: [Link]

-

Title: PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES Source: Organic Syntheses URL: [Link]

-

Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles Source: MDPI URL: [Link]

Sources

- 1. 1270367-91-3|1-(3-Bromophenyl)-2-methoxyethan-1-amine|BLD Pharm [bldpharm.com]

- 2. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 3. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

Spectroscopic Data Analysis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for the novel compound 1-(3-Bromophenyl)-2-methoxyethan-1-amine. As a crucial component in synthetic chemistry and drug development, the unambiguous structural confirmation of such molecules is paramount. This document serves as a predictive and interpretive resource for researchers, scientists, and drug development professionals. It is structured not as a rigid report of existing data, but as a proactive guide from a Senior Application Scientist's perspective on how to approach, acquire, and interpret the spectroscopic results for this molecule. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section provides predicted data, detailed experimental protocols with causal explanations, and logical workflows to ensure scientific integrity and self-validating results.

Introduction: The Need for Rigorous Characterization

1-(3-Bromophenyl)-2-methoxyethan-1-amine is a substituted phenethylamine derivative. Molecules within this class are foundational scaffolds in medicinal chemistry, often serving as precursors to neurologically active compounds or other complex pharmaceutical agents.[1] The presence of a bromine atom, a chiral center at the benzylic carbon, a primary amine, and an ether linkage makes its structural elucidation a non-trivial exercise that demands a multi-faceted spectroscopic approach.

This guide is built on the principle of predictive analysis, leveraging established spectroscopic principles and data from analogous structures to forecast the spectral features of the target compound. This methodology empowers researchers to know what to look for, how to interpret the signals they obtain, and how to troubleshoot unexpected results, thereby ensuring the integrity of their synthetic work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(3-Bromophenyl)-2-methoxyethan-1-amine, we anticipate five distinct signal sets.

Causality in Signal Prediction:

-

Aromatic Protons (H-2', H-4', H-5', H-6'): These protons are on the benzene ring. The bromine atom and the amino-methoxyethyl substituent will exert distinct electronic effects, leading to complex splitting patterns in the aromatic region (typically 7.0-7.6 ppm). H-2' will likely be a singlet or a narrow triplet due to small meta-couplings. H-4' and H-6' will be deshielded by the adjacent bromine and split by their neighbors, while H-5' will be a triplet coupled to H-4' and H-6'.

-

Methine Proton (H-1): This proton is attached to the chiral benzylic carbon, which is bonded to both the aromatic ring and the nitrogen atom. This environment causes a significant downfield shift. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent methylene group (H-2a, H-2b).

-

Methylene Protons (H-2a, H-2b): These protons are adjacent to the chiral center, making them chemically non-equivalent (diastereotopic). They will couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in two separate signals, each appearing as a doublet of doublets.

-

Methoxy Protons (H-3): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet, typically in the 3.2-3.4 ppm range.

-

Amine Protons (-NH₂): These protons are often broad and may not show clear coupling. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature.[2] A D₂O exchange experiment can be used to confirm their assignment, as the signal will disappear upon addition of D₂O.[2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-2', H-4', H-5', H-6' | 7.00 - 7.60 | Multiplet (m) | 4H | Aromatic region, influenced by Br and alkyl-amine substituents. |

| H-1 | 4.00 - 4.20 | Doublet of Doublets (dd) | 1H | Benzylic position, adjacent to N and chiral center. |

| H-2a, H-2b | 3.40 - 3.60 | Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to chiral center and oxygen. |

| H-3 (OCH₃) | 3.25 - 3.40 | Singlet (s) | 3H | Methoxy group protons. |

| -NH₂ | 1.50 - 2.50 (variable) | Broad Singlet (br s) | 2H | Primary amine protons, subject to exchange and hydrogen bonding. |

Predicted ¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. We expect to see 9 distinct signals for our target molecule.

Causality in Signal Prediction:

-

Aromatic Carbons: Six signals are expected. The carbon bonded to the bromine (C-3') will be significantly shifted due to the halogen's inductive effect. The carbon bonded to the side chain (C-1') will also have a characteristic shift. The remaining four aromatic carbons will appear in the typical 120-140 ppm range.[3]

-

Aliphatic Carbons: The benzylic carbon (C-1) will be in the 50-60 ppm range, influenced by the attached nitrogen. The methylene carbon (C-2) will be shifted downfield to ~75 ppm due to the attached electronegative oxygen atom. The methoxy carbon (C-3) will appear around 59 ppm, a typical value for methoxy groups.[4]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1' | ~145 | Aromatic quaternary carbon attached to the side chain. |

| C-3' | ~122 | Aromatic carbon directly attached to bromine. |

| C-2', C-4', C-5', C-6' | 125 - 131 | Remaining four aromatic carbons. |

| C-2 | ~75 | Methylene carbon attached to oxygen. |

| C-3 (OCH₃) | ~59 | Methoxy group carbon.[4] |

| C-1 | ~55 | Benzylic carbon attached to nitrogen. |

Experimental Protocol: NMR Spectrum Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This step is critical for obtaining sharp, well-resolved peaks.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Set the spectral width to cover 0-220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Predicted IR Spectrum Analysis

The key functional groups in 1-(3-Bromophenyl)-2-methoxyethan-1-amine are the primary amine, the ether, the aromatic ring, and the carbon-bromine bond.

-

N-H Stretch (Primary Amine): Primary amines characteristically show two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[5][6][7]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and methoxy groups will appear as stronger bands just below 3000 cm⁻¹.

-

N-H Bend (Primary Amine): A medium to strong bending vibration (scissoring) is expected in the 1580-1650 cm⁻¹ range.[5]

-

C=C Stretch (Aromatic): Several peaks of varying intensity are expected between 1450 and 1600 cm⁻¹ due to the carbon-carbon stretching within the benzene ring.

-

C-O Stretch (Ether): A strong, characteristic C-O stretching band is predicted in the 1070-1150 cm⁻¹ region.[7]

-

C-N Stretch (Aliphatic Amine): This absorption is typically found in the 1020–1250 cm⁻¹ range.[5]

-

C-H Bending (Aromatic Out-of-Plane): The 1,3-disubstitution (meta) pattern on the benzene ring should give rise to characteristic strong absorption bands between 680-880 cm⁻¹.

-

C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 515-690 cm⁻¹.[8]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400 - 3300 | Medium, Two Bands | N-H Stretch | Primary Amine |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1650 - 1580 | Medium | N-H Bend | Primary Amine |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1020 | Strong | C-O Stretch & C-N Stretch | Ether & Amine |

| 880 - 680 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |

| 690 - 515 | Medium-Strong | C-Br Stretch | Aryl Halide |

Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To quickly confirm the presence of key functional groups.

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR surface. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the purified compound directly onto the ATR crystal.

-

Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 32-64 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

The data is collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

IR Interpretation Workflow

Caption: Logical workflow for IR spectrum analysis of the target molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Analysis

For 1-(3-Bromophenyl)-2-methoxyethan-1-amine (C₉H₁₂BrNO), the nominal molecular weight is 229/231 g/mol .

Key Features to Expect:

-

Molecular Ion (M⁺): The spectrum should show a pair of peaks for the molecular ion at m/z 229 and m/z 231. This characteristic M and M+2 pattern, with roughly equal intensity, is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[9]

-

Alpha-Cleavage: This is the most common fragmentation pathway for amines.[10] Cleavage of the C1-C2 bond is highly probable, leading to the formation of a stable, resonance-stabilized benzylic iminium ion.

-

Fragment 1 (m/z 198/200): Loss of a methoxy radical (•OCH₃, 31 Da) is possible but less common than alpha-cleavage.

-

Fragment 2 (m/z 184/186): The most likely alpha-cleavage involves the loss of the •CH₂OCH₃ radical (45 Da), yielding the 3-bromobenzylamine iminium fragment. This is expected to be a very prominent peak.

-

-

Benzylic/Tropylium Ion (m/z 169/171): Loss of the entire side chain can lead to the formation of a bromotropylium or bromobenzyl cation.

-

Fragment 3 (m/z 44): The fragment [CH₂(NH₂)]⁺ resulting from cleavage at the benzylic position is a common, though less specific, indicator of such structures.

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 229 / 231 | [C₉H₁₂⁷⁹/⁸¹BrNO]⁺ | Molecular Ion (M⁺) |

| 184 / 186 | [C₇H₇⁷⁹/⁸¹BrN]⁺ | α-cleavage: Loss of •CH₂OCH₃ |

| 169 / 171 | [C₇H₆⁷⁹/⁸¹Br]⁺ | Loss of CH₃OCH₂NH₂ |

| 105 | [C₇H₅O]⁺ | Phenyl-C=O fragment (less likely, structure dependent) |

| 44 | [CH₄N]⁺ | [CH₂(NH₂)]⁺ from side-chain cleavage |

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m length, 0.25 mm ID).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. This separates the analyte from any impurities.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: Set to ~230 °C.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

-

Extract the mass spectrum corresponding to the peak of interest.

-

Identify the molecular ion peak (M⁺) and its isotopic pattern.

-

Propose structures for the major fragment ions based on logical fragmentation pathways.

-

Primary Fragmentation Pathway Diagram

Caption: Predicted primary EI fragmentation pathways for the target molecule.

Data Integration and Final Structural Confirmation

No single spectroscopic technique is sufficient for the unambiguous confirmation of a novel chemical structure. The true power of this analysis lies in the synthesis of all data points.

-

MS provides the molecular formula's mass (C₉H₁₂BrNO) and the presence of bromine.

-

IR confirms the presence of the required functional groups : a primary amine (-NH₂), an ether (C-O-C), and a substituted aromatic ring.

-

¹³C NMR confirms the number of unique carbon environments (9, as predicted), validating the overall carbon skeleton.

-

¹H NMR provides the final, detailed picture , confirming the 1,3-substitution pattern on the aromatic ring and the precise connectivity of the -CH(NH₂)-CH₂OCH₃ side chain through the observed chemical shifts, integrations, and coupling patterns.

Together, these techniques form a self-validating system. The predicted data in this guide serves as a benchmark against which experimental results can be compared, providing researchers with a robust framework for the structural elucidation of 1-(3-Bromophenyl)-2-methoxyethan-1-amine.

References

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Statistical and Mass Spectral Tools for the Identification and Characterization of Synthetic Phenethylamines. Office of Justice Programs. [Link]

-

Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry. [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Institutes of Health. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. [Link]

-

Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines. MDPI. [Link]

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. PubMed. [Link]

-

FTIR Functional Group Database Table. InstaNANO. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Laboratories. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

-

Identifying Characteristic Functional Groups. Chemistry LibreTexts. [Link]

-

Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry. OPUS at UTS. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine. ResearchGate. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

C-13 nmr spectrum of methoxyethane analysis. Doc Brown's Advanced Organic Chemistry. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. MDPI. [Link]

Sources

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. instanano.com [instanano.com]

- 9. ojp.gov [ojp.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. mdpi.com [mdpi.com]

13C NMR Analysis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine: From First Principles to Spectral Assignment

An In-depth Technical Guide

Executive Summary

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, direct view into the carbon framework of an organic molecule. This guide offers a comprehensive walkthrough of the 13C NMR analysis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine, a substituted phenethylamine analog. We will progress from the foundational principles of the technique to a detailed experimental protocol, culminating in the prediction and assignment of the 13C NMR spectrum. This document is designed not merely as a protocol, but as a self-validating framework to empower researchers to acquire and interpret high-quality, reliable spectroscopic data.

Foundational Principles: Why 13C NMR is Essential

While 1H NMR spectroscopy provides rich information about the proton environments in a molecule, 13C NMR offers a direct and often less ambiguous map of the carbon skeleton.[1][2] The power of 13C NMR lies in several key characteristics:

-

Wide Chemical Shift Range: Carbon signals are dispersed over a broad range (typically 0-220 ppm), which significantly reduces the signal overlap that can complicate 1H NMR spectra, especially in larger molecules.[3]

-

Sensitivity to the Local Environment: The chemical shift of each carbon nucleus is exquisitely sensitive to its electronic environment, influenced by hybridization (sp³, sp², sp) and the proximity of electronegative atoms (like oxygen, nitrogen, and bromine).[2][3]

-

Direct Carbon Count: In a standard proton-decoupled experiment, each chemically non-equivalent carbon atom produces a single, sharp peak.[1][4] This allows for a direct count of the unique carbon environments within the molecule.

For 1-(3-Bromophenyl)-2-methoxyethan-1-amine, 13C NMR is indispensable for confirming the integrity of the aromatic ring, the substitution pattern, and the structure of the methoxyethanamine side chain.

Experimental Workflow: A Protocol for Success

Acquiring a high-quality 13C NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a field-proven methodology.

Step 1: Rigorous Sample Preparation

The quality of the final spectrum is directly determined by the quality of the sample.

-

Analyte Purity: Begin with a purified sample of 1-(3-Bromophenyl)-2-methoxyethan-1-amine, free from residual solvents or synthetic byproducts.

-

Solvent Choice: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its well-characterized solvent signal (a triplet centered at ~77.16 ppm) which can be used as a secondary chemical shift reference.[5]

-

Concentration: Due to the low natural abundance of the 13C isotope (~1.1%), a higher sample concentration is required compared to 1H NMR.[2][6] Aim for a concentration of 20-50 mg of the analyte in 0.6-0.7 mL of CDCl₃. For highly dilute samples, acquisition time will need to be significantly increased.[6][7]

-

Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] This step is critical to avoid peak broadening and poor spectral resolution.

-

Referencing: Add a small drop of Tetramethylsilane (TMS) as an internal standard. The signal for the four equivalent carbons in TMS is defined as 0.0 ppm and provides the primary reference point for the spectrum.[3]

Step 2: Spectrometer Setup and Data Acquisition

The following parameters are optimized for a standard 400-600 MHz NMR spectrometer.

-

Locking and Shimming: The instrument's lock system will use the deuterium signal from the CDCl₃ to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the field homogeneity, which is crucial for achieving sharp lineshapes.

-

Acquisition Parameters:

-

Experiment: Select a standard 1D carbon experiment with proton noise decoupling (e.g., zgpg30 on a Bruker system).[8] The purpose of proton decoupling is to collapse the C-H splitting, ensuring that each unique carbon appears as a singlet, which vastly simplifies the spectrum.[1][3]

-

Pulse Angle: A flip angle of 30-45° is recommended.[9][10] This provides a good compromise between signal intensity and ensuring that carbons with long relaxation times can be observed effectively without requiring excessively long delays.

-

Spectral Width: A sweep width of ~240 ppm (from -10 to 230 ppm) will cover the entire range of expected chemical shifts for organic molecules.

-

Acquisition Time (AQ): An acquisition time of 1.0-1.5 seconds is generally sufficient.

-

Relaxation Delay (D1): A delay of 2.0 seconds between pulses is a good starting point. This allows for adequate relaxation of most carbon nuclei, improving signal-to-noise. Note that quaternary carbons often have longer relaxation times and may appear weaker.

-

Number of Scans (NS): For the recommended sample concentration, 128 to 1024 scans should provide an excellent signal-to-noise ratio. The signal-to-noise improves with the square root of the number of scans.[6]

-

The logical flow of this experimental setup is visualized below.

Figure 1: Experimental workflow for acquiring a 13C NMR spectrum.

Spectral Prediction and Assignment

The structure of 1-(3-Bromophenyl)-2-methoxyethan-1-amine contains nine chemically non-equivalent carbon atoms, and therefore, nine distinct signals are expected in the proton-decoupled 13C NMR spectrum. The predicted chemical shifts are based on established ranges for similar functional groups.[5][11][12]

Table 1: Predicted 13C NMR Chemical Shifts for 1-(3-Bromophenyl)-2-methoxyethan-1-amine

| Carbon Label | Chemical Environment & Justification | Predicted Shift (δ, ppm) |

| C9 | Methoxy (-OCH₃) | ~59 ppm |

| C7 | Aliphatic, adjacent to amine (-C H-NH₂) | ~56 ppm |

| C8 | Aliphatic, adjacent to ether oxygen (-C H₂-O) | ~76 ppm |

| C3 | Aromatic, ipso to Bromine (-C -Br) | ~122.8 ppm |

| C5 | Aromatic, ortho to Bromine (-CH) | ~130.3 ppm |

| C1 | Aromatic, para to Bromine (-CH) | ~125.5 ppm |

| C4 | Aromatic, meta to Bromine (-CH) | ~130.6 ppm |

| C2 | Aromatic, ortho to side-chain (-CH) | ~128.0 ppm |

| C6 | Aromatic, ipso to side-chain (-C -CH) | ~144.5 ppm |

Rationale for Assignments:

-

Aliphatic Carbons (C7, C8, C9): The methoxy carbon (C9) is highly shielded and appears around 59 ppm. The carbon bearing the amine (C7) is slightly upfield of the carbon bearing the ether oxygen (C8) due to oxygen's greater electronegativity, which causes more deshielding.[13]

-

Aromatic Carbons (C1-C6): These typically resonate between 110-160 ppm.[5] The quaternary carbon attached to the side-chain (C6) will be the most downfield aromatic signal. The carbon directly attached to the bromine (C3) is shifted upfield to ~122.8 ppm due to the "heavy atom effect," where the large electron cloud of bromine increases shielding.[14] The remaining aromatic CH signals are assigned based on predictable substituent effects.

The molecular structure with the corresponding carbon labels is shown below.

Sources

- 1. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. mun.ca [mun.ca]

- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.as.uky.edu [chem.as.uky.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Mass Spectrometry Analysis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine

The following technical guide details the mass spectrometry analysis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine , a halogenated phenethylamine derivative. This document is structured for analytical chemists and drug development researchers requiring rigorous identification and quantification protocols.

Executive Summary

1-(3-Bromophenyl)-2-methoxyethan-1-amine (CAS: 1270367-91-3) is a functionalized primary amine featuring a brominated phenyl ring and a methoxyethyl side chain.[1] Structurally, it represents a hybrid between a phenethylamine and an

For the analytical scientist, this molecule presents specific challenges:

-

Isotopic Complexity: The presence of Bromine (

and -